molecular formula C6H12Br2 B12289656 (A+/-)-3,4-dibromo-hexane

(A+/-)-3,4-dibromo-hexane

Katalognummer: B12289656
Molekulargewicht: 243.97 g/mol
InChI-Schlüssel: VCQBYNRFLHNSKA-PHDIDXHHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(A+/-)-3,4-Dibromo-hexane is an organic compound with the molecular formula C6H12Br2 It is a dibromo derivative of hexane, where bromine atoms are attached to the third and fourth carbon atoms in the hexane chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: (A+/-)-3,4-Dibromo-hexane can be synthesized through the bromination of hexane. The process typically involves the addition of bromine (Br2) to hexane in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the 3rd and 4th positions of the hexane chain.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The use of advanced separation techniques, such as distillation and crystallization, further purifies the compound.

Analyse Chemischer Reaktionen

Types of Reactions: (A+/-)-3,4-Dibromo-hexane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products depending on the reagents and conditions used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products:

    Substitution: Formation of alcohols, ethers, or amines depending on the nucleophile used.

    Elimination: Formation of hexenes.

    Oxidation: Formation of dibromohexanones or dibromohexanoic acids.

    Reduction: Formation of hexane or partially reduced intermediates.

Wissenschaftliche Forschungsanwendungen

(A+/-)-3,4-Dibromo-hexane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its role as a halogenated hydrocarbon.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (A+/-)-3,4-dibromo-hexane involves its interaction with various molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This can affect cellular pathways and processes, making it a valuable tool in biochemical research.

Vergleich Mit ähnlichen Verbindungen

    1,2-Dibromoethane: Another dibromoalkane with different reactivity and applications.

    1,4-Dibromobutane: Similar in structure but with bromine atoms at different positions.

    3,3-Dibromohexane: A positional isomer with different chemical properties.

Uniqueness: (A+/-)-3,4-Dibromo-hexane is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for targeted chemical synthesis and research applications.

Eigenschaften

Molekularformel

C6H12Br2

Molekulargewicht

243.97 g/mol

IUPAC-Name

(3R,4R)-3,4-dibromohexane

InChI

InChI=1S/C6H12Br2/c1-3-5(7)6(8)4-2/h5-6H,3-4H2,1-2H3/t5-,6-/m1/s1

InChI-Schlüssel

VCQBYNRFLHNSKA-PHDIDXHHSA-N

Isomerische SMILES

CC[C@H]([C@@H](CC)Br)Br

Kanonische SMILES

CCC(C(CC)Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.